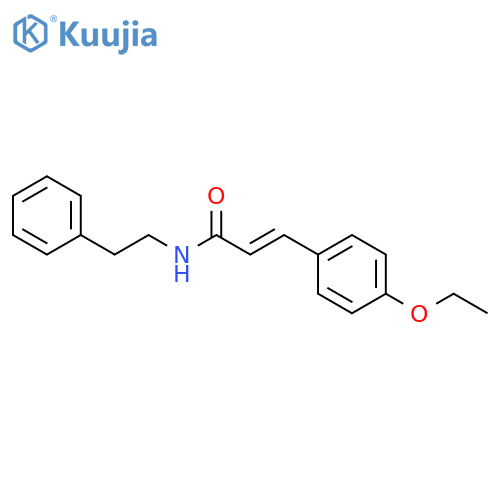

Cas no 431074-01-0 ((2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide)

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide

- (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide

-

- インチ: 1S/C19H21NO2/c1-2-22-18-11-8-17(9-12-18)10-13-19(21)20-15-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,20,21)/b13-10+

- InChIKey: ZSNXNZIINHXLID-JLHYYAGUSA-N

- ほほえんだ: C(NCCC1=CC=CC=C1)(=O)/C=C/C1=CC=C(OCC)C=C1

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3097-2698-15mg |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

431074-01-0 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3097-2698-5μmol |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

431074-01-0 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3097-2698-10mg |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

431074-01-0 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3097-2698-10μmol |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

431074-01-0 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3097-2698-100mg |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

431074-01-0 | 90%+ | 100mg |

$248.0 | 2023-04-27 | |

| Life Chemicals | F3097-2698-1mg |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

431074-01-0 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3097-2698-4mg |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

431074-01-0 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3097-2698-25mg |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

431074-01-0 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3097-2698-75mg |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

431074-01-0 | 90%+ | 75mg |

$208.0 | 2023-04-27 | |

| Life Chemicals | F3097-2698-2μmol |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |

431074-01-0 | 90%+ | 2μl |

$57.0 | 2023-04-27 |

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamideに関する追加情報

Chemical Profile of (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide (CAS No. 431074-01-0)

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide, identified by its CAS number 431074-01-0, is a complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of amides, characterized by its structural motif of a carbonyl group bonded to a nitrogen atom. The presence of aromatic rings and alkyl substituents in its molecular structure contributes to its unique chemical properties and potential biological activities.

The molecular structure of (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide consists of an unsaturated carbon chain, specifically an α,β-unsaturated amide, which is flanked by two aromatic rings. The first aromatic ring is a 4-ethoxyphenyl group, while the second is a 2-phenylethyl group. This arrangement imparts both electronic and steric effects that can influence the compound's reactivity and interaction with biological targets.

In recent years, there has been a growing interest in amide-based compounds due to their versatility in drug design. The amide functional group is known for its ability to participate in hydrogen bonding, making it a valuable moiety for designing molecules that can interact with biological macromolecules such as proteins and nucleic acids. The specific substitution pattern in (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide suggests potential applications in modulating enzyme activity and receptor binding.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of an unsaturated amide with aromatic substituents provides a rich structural framework that can be modified to enhance potency, selectivity, and pharmacokinetic properties. Researchers have been exploring similar structures in the search for novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.

Recent studies have highlighted the importance of aromatic interactions in drug design. The 4-ethoxyphenyl and 2-phenylethyl groups in (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide are likely to engage in π-stacking interactions with biological targets, which can be crucial for achieving high affinity and specificity. These interactions are often exploited in the design of small-molecule inhibitors and activators.

The synthesis of this compound involves multiple steps, including the formation of the α,β-unsaturated amide bond. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that the final product is suitable for further biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been particularly useful in constructing the complex framework of this molecule.

Beyond its structural complexity, (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide exhibits interesting physicochemical properties. Its solubility profile, melting point, and stability under various conditions are critical factors that determine its suitability for different applications. These properties have been carefully characterized through experimental methods such as spectroscopy (NMR, IR), chromatography (HPLC), and mass spectrometry.

The pharmacological potential of this compound has been investigated through both computational modeling and experimental assays. Computational studies have predicted possible binding modes of this molecule with target proteins, providing insights into its mechanism of action. Experimental evaluations, including enzyme inhibition assays and cell-based assays, have further validated these predictions by assessing the compound's ability to modulate biological pathways.

In particular, research has focused on exploring the compound's interaction with enzymes involved in inflammation and pain signaling. The presence of aromatic substituents suggests that it may interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in inflammatory responses. By modulating the activity of these enzymes, this compound could potentially serve as a lead compound for developing anti-inflammatory therapies.

Evaluation of the compound's toxicity profile is also an essential part of its development as a potential therapeutic agent. Preclinical studies have been conducted to assess its safety and tolerability, including acute toxicity studies and chronic exposure assessments. These studies provide critical data on dosing regimens and potential side effects that need to be considered before moving into clinical trials.

The future direction of research on (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide may include further optimization of its chemical structure to enhance its pharmacological properties. This could involve modifying substituents on the aromatic rings or altering the unsaturated amide moiety to improve bioavailability, reduce off-target effects, or increase potency. Additionally, exploring new synthetic routes could help streamline production processes and reduce costs.

The broader implications of this research are significant for drug discovery efforts aimed at treating complex diseases. By understanding how structural features influence biological activity, researchers can develop more effective strategies for designing molecules with desired therapeutic profiles. The insights gained from studying compounds like (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide contribute to the growing body of knowledge that underpins modern medicinal chemistry.

431074-01-0 ((2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide) 関連製品

- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)

- 2137752-17-9(Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)

- 1235407-15-4(4-CHLORO-5-FLUORO-2-IODOPHENOL)

- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2229634-62-0(1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile)

- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1214342-03-6(3-(3-Fluoro-4-nitrophenyl)pyridine)

- 1934-75-4(N-Cyanocyanamide Sodium Salt)

- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)

- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)